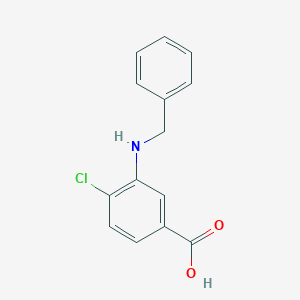![molecular formula C13H11ClN4O B276631 N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276631.png)
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine, also known as CFMTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFMTA is a triazole derivative that has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties.
作用机制
The mechanism of action of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has also been shown to disrupt the integrity of the cell membrane in fungal and bacterial cells, leading to cell death.
Biochemical and Physiological Effects:
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit the activity of DNA repair enzymes in cancer cells. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has also been found to inhibit the growth of fungal and bacterial cells by disrupting the integrity of their cell membranes. In addition, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and immune response.
实验室实验的优点和局限性
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has several advantages as a research tool. It exhibits a range of biological activities, making it useful for studying a variety of biological processes. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine is also relatively easy to synthesize, making it readily available for research purposes. However, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has some limitations as a research tool. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has not been extensively studied in vivo, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine. One area of interest is the development of more potent and selective derivatives of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine for use as anticancer agents. Another area of interest is the study of the mechanism of action of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine in greater detail, which could lead to the development of more effective therapeutic interventions. Finally, the potential use of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine as an antifungal and antibacterial agent warrants further investigation.
合成方法
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine can be synthesized through a multistep process that involves the reaction of 2-chlorobenzaldehyde with furfural in the presence of sodium hydroxide, followed by the reaction of the resulting intermediate with 4-amino-1,2,4-triazole in the presence of acetic acid. The final product is obtained after purification through recrystallization.
科学研究应用
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine has also been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
属性
分子式 |
C13H11ClN4O |
|---|---|
分子量 |
274.7 g/mol |
IUPAC 名称 |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C13H11ClN4O/c14-11-4-2-1-3-10(11)12-6-5-9(19-12)7-15-13-16-8-17-18-13/h1-6,8H,7H2,(H2,15,16,17,18) |
InChI 键 |
BIGSEBYCXHORSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276548.png)
![2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276549.png)
![3-Methyl-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276550.png)

![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)
![2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B276558.png)
![2-{2-Methoxy-4-[(propylamino)methyl]phenoxy}ethanol](/img/structure/B276560.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine](/img/structure/B276561.png)
![N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B276562.png)
![2-Methyl-3-[(2,3,4-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276567.png)
![3-[(2,4-Dimethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276568.png)
![3-[(4-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276570.png)
![2-Chloro-4-[(3-methoxybenzyl)amino]benzoic acid](/img/structure/B276571.png)
![3-[(3-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276572.png)